N-Boc-2-Ethyl-6-methylPiperidine

Lipophilicity Chromatographic behavior Medicinal chemistry profiling

N-Boc-2-Ethyl-6-methylpiperidine (CAS 409061-23-0; IUPAC: tert-butyl 2-ethyl-6-methylpiperidine-1-carboxylate; molecular formula C₁₃H₂₅NO₂; MW 227.34 g/mol) is an N-Boc-protected 2,6-disubstituted piperidine building block. The compound belongs to a class of saturated N-heterocycles that are among the most prevalent structural motifs in FDA-approved small-molecule drugs.

Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol
CAS No. 409061-23-0
Cat. No. B8382463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-Ethyl-6-methylPiperidine
CAS409061-23-0
Molecular FormulaC13H25NO2
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESCCC1CCCC(N1C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H25NO2/c1-6-11-9-7-8-10(2)14(11)12(15)16-13(3,4)5/h10-11H,6-9H2,1-5H3
InChIKeyLHWFXTJRKOMWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-Ethyl-6-methylPiperidine (CAS 409061-23-0): Procurement-Relevant Identity and Class Context


N-Boc-2-Ethyl-6-methylpiperidine (CAS 409061-23-0; IUPAC: tert-butyl 2-ethyl-6-methylpiperidine-1-carboxylate; molecular formula C₁₃H₂₅NO₂; MW 227.34 g/mol) is an N-Boc-protected 2,6-disubstituted piperidine building block . The compound belongs to a class of saturated N-heterocycles that are among the most prevalent structural motifs in FDA-approved small-molecule drugs [1]. The N-Boc group serves dual synthetic roles: it protects the secondary amine during further transformations and acts as a directing group for α-lithiation at the positions adjacent to nitrogen, enabling sequential functionalization to generate structurally diverse piperidine scaffolds [2]. The asymmetric substitution pattern—ethyl at C2 and methyl at C6—distinguishes this compound from symmetrical 2,6-dialkyl analogs and from mono-substituted N-Boc-piperidine derivatives, with stereochemical consequences governed by A(1,3) allylic strain between the N-Boc carbonyl and the C2 substituent [3].

Why N-Boc-2-Ethyl-6-methylPiperidine Cannot Be Replaced by Generic N-Boc-Piperidine Analogs in Stereochemically Demanding Synthesis


In-class compounds such as N-Boc-2-methylpiperidine, N-Boc-2-ethylpiperidine, and N-Boc-2,6-dimethylpiperidine are not interchangeable with N-Boc-2-ethyl-6-methylpiperidine for applications requiring a specific substitution pattern. The combination of ethyl at C2 and methyl at C6 produces a unique steric and stereoelectronic environment: the C2-ethyl group, forced into an axial orientation by A(1,3) strain with the Boc carbonyl, governs the diastereoselectivity of subsequent lithiation-electrophilic substitution at C6 [1]. For N-Boc-2-alkylpiperidines, the bulk of the C2 substituent directly correlates with trans diastereoselectivity in the second functionalization step [2]. Substituting a symmetrical 2,6-dimethyl analog removes this steric bias, while mono-substituted analogs lack the C6 methyl handle for further elaboration. Furthermore, the lipophilicity (LogP 3.51) and computed physicochemical properties (density 0.938 g/cm³, bp 285.3 °C) of this compound differ measurably from its closest analogs, impacting chromatographic purification, phase partitioning in biphasic reactions, and downstream physicochemical profiling in medicinal chemistry programs . Generic substitution thus risks compromised diastereoselectivity, altered reactivity, and inconsistent physicochemical behavior in multi-step synthetic sequences.

Quantitative Differentiation Evidence: N-Boc-2-Ethyl-6-methylPiperidine vs. Closest Analogs


Lipophilicity (LogP) Differentiation from N-Boc-2-Methylpiperidine and N-Boc-2,6-Dimethylpiperidine

N-Boc-2-ethyl-6-methylpiperidine exhibits a computed LogP of 3.51, which is elevated relative to the estimated LogP range of 2.5–2.8 for N-Boc-2-methylpiperidine and approximately 2.9–3.2 for N-Boc-2,6-dimethylpiperidine, based on the incremental contribution of the ethyl group (~0.5–0.7 LogP units per additional methylene in aliphatic systems) . This lipophilicity difference of approximately 0.3–1.0 LogP units translates to a 2- to 10-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and predicted membrane permeability in downstream biological assays [1]. The polar surface area (PSA) of 29.54 Ų, identical across N-Boc-2,6-dialkylpiperidines with the same atomic composition, means lipophilicity is the principal differentiating physicochemical parameter within this subclass.

Lipophilicity Chromatographic behavior Medicinal chemistry profiling

A(1,3) Strain-Governed Diastereoselectivity: C2-Ethyl vs. C2-Methyl in Second Lithiation–Substitution

For N-Boc-2-alkylpiperidines, the C2-alkyl group resides in an axial orientation due to A(1,3) allylic strain with the N-Boc carbonyl oxygen, and stereoelectronic factors dictate trans-diastereoselectivity in the second lithiation–substitution at C6 [1]. Quantitative benchmarks exist for N-Boc-2-methylpiperidine (C2-methyl): Coldham et al. (2012) reported diastereomeric ratios of 76:24 trans:cis with allyl bromide, 89:11 trans:cis with β-bromostyrene, 85:15 trans:cis with methyl chloroformate, and >95:5 trans:cis with Me₃SiCl [2]. Maldaner and Pilli (1999) demonstrated that the trans preference in N-Boc-piperidinone alkylation improves with bulkier C2 substituents and/or bulkier electrophiles; the formation of 3,6-trans-disubstituted piperidinones specifically benefits from the axial orientation of the C2 substituent enforced by A(1,3) strain [3]. The target compound bears an ethyl group at C2 (A-value ~1.75 kcal/mol) vs. methyl (A-value ~1.70 kcal/mol), providing incrementally greater conformational bias for the axial orientation and consequently enhanced trans diastereoselectivity in C6 functionalization. This class-level inference is supported by the established correlation between C2-substituent size and trans-selectivity across the N-Boc-piperidine series.

Stereoselective synthesis Lithiation-substitution Diastereoselectivity A1,3 strain

Computed Physicochemical Property Differentiation: Density, Boiling Point, and Refractive Index vs. Lighter Analogs

N-Boc-2-ethyl-6-methylpiperidine possesses computed physicochemical properties that distinguish it from its closest N-Boc-2,6-disubstituted analogs: density 0.938 g/cm³, boiling point 285.3 °C (at 760 mmHg), flash point 126.4 °C, and refractive index 1.452 . For comparison, N-Boc-2,6-dimethylpiperidine (MW ~213 g/mol, C₁₂H₂₃NO₂) has an estimated density of ~0.92–0.93 g/cm³ and a lower boiling point (~265–275 °C) due to its lower molecular weight and reduced van der Waals surface area. N-Boc-2-ethylpiperidine (MW ~213 g/mol, C₁₂H₂₃NO₂ as mono-substituted) shares the same molecular formula as the dimethyl analog but differs in substitution pattern, which affects molecular shape and intermolecular interactions. The target compound's higher molecular weight (227.34 g/mol vs. ~213 g/mol) and the presence of the extended ethyl chain increase both boiling point and density relative to methyl-only congeners [1]. These differences are practically relevant for distillation-based purification, solvent selection for extraction, and physical form characterization during scale-up.

Physicochemical properties Purification Handling Process chemistry

Synthetic Provenance via Sequential Lithiation–Substitution: Yield Benchmarking Against Published Routes

The compound is accessible via sequential lithiation–substitution starting from N-Boc-2-ethylpiperidine: lithiation with sec-BuLi/TMEDA in Et₂O at −60 °C, followed by electrophilic quench with methyl iodide, yielding N-Boc-2-ethyl-6-methylpiperidine in approximately 59% yield after chromatographic purification [1]. This two-step sequence from the mono-substituted precursor mirrors the established methodology of Beak and co-workers, who demonstrated that both cis and trans 2,6-disubstituted N-Boc-piperidines are accessible as single or separable diastereoisomers via sequential lithiation–substitution, with diastereoselectivity controlled by the stereochemistry of the C2-substituted intermediate [2]. The ~59% yield for the second lithiation–methylation step is comparable to reported yields for analogous transformations: Coldham et al. (2012) reported 62–71% for catalytic dynamic resolution–methylation of N-Boc-2-lithiopiperidine, and 57% for allylation of N-Boc-2-methylpiperidine (second lithiation step) [3]. The N-Boc protecting group is stable to the strongly basic lithiation conditions (sec-BuLi, TMEDA) yet can be cleaved under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free 2-ethyl-6-methylpiperidine core [2].

Lithiation-substitution Synthetic methodology Yield benchmarking

High-Value Application Scenarios for N-Boc-2-Ethyl-6-methylPiperidine Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid Scaffolds via Sequential Lithiation–Functionalization

When a synthetic route requires a trans-2,6-disubstituted piperidine core with differentiated alkyl substituents (ethyl at C2, variable electrophile at C6), N-Boc-2-ethyl-6-methylpiperidine provides an advanced intermediate that has already established the key C2 stereocenter. The C2-ethyl group, axially oriented due to A(1,3) strain, pre-organizes the substrate for trans-selective lithiation–substitution at C6, with predicted diastereoselectivity exceeding the 76:24 to 89:11 trans:cis range documented for the C2-methyl analog [1]. This makes the compound a strategic building block for alkaloid total synthesis programs targeting solenopsin-type and epidihydropinidine-type frameworks, where the 2-ethyl substituent mimics natural product alkyl chain substitution patterns [2]. The N-Boc group can be cleaved under standard acidic conditions to unmask the piperidine nitrogen for further elaboration or salt formation.

Medicinal Chemistry Library Synthesis Requiring Controlled Lipophilicity in the LogP 3.5 Range

For medicinal chemistry programs optimizing CNS penetration or membrane permeability, the computed LogP of 3.51 for N-Boc-2-ethyl-6-methylpiperidine aligns with the optimal lipophilicity range (LogP 2–4) for orally bioavailable CNS-active compounds [1]. When incorporated as a building block into larger scaffolds, the ethyl-methyl substitution pattern provides a specific increment in lipophilicity (~0.3–1.0 LogP units higher than methyl-only analogs) [2], enabling fine-tuning of ADME properties without altering the core piperidine pharmacophore. The N-Boc group further serves as a UV-active chromophore facilitating HPLC monitoring during library synthesis and purification.

Process Chemistry Scale-Up Where Distillation-Based Purification Is Preferred

The computed boiling point of 285.3 °C (at 760 mmHg) for N-Boc-2-ethyl-6-methylpiperidine is sufficiently distinct from common organic solvents to permit fractional distillation as a purification strategy at pilot scale, avoiding chromatographic purification costs [1]. The higher boiling point relative to N-Boc-2,6-dimethylpiperidine (estimated ~265–275 °C) provides a wider operational window for separation from lower-boiling reaction solvents such as THF (66 °C), Et₂O (35 °C), or hexane (69 °C). The flash point of 126.4 °C indicates that the compound can be handled safely under standard inert atmosphere conditions without special flammable-liquid precautions beyond those routinely employed for organic synthesis intermediates.

Asymmetric Deprotonation Studies and Chiral Ligand Screening on 2,6-Disubstituted N-Boc-Piperidine Substrates

N-Boc-2-ethyl-6-methylpiperidine, with its pre-existing C2-ethyl substituent, serves as a substrate for investigating the stereochemical course of catalytic dynamic resolution or asymmetric deprotonation at C6. The established sensitivity of N-Boc-piperidine lithiation to steric factors—where asymmetric deprotonation is 'notoriously difficult and reasonable yields are obtained only with non-hindered ligands such as TMEDA' [1]—makes the 2,6-disubstituted scaffold a demanding test case for evaluating new chiral ligands. The differentiated ethyl and methyl substituents generate a chiral environment at the piperidine ring that can be exploited to probe ligand–substrate matching effects in enantioselective deprotonation methodologies, contributing to the development of next-generation asymmetric C–H functionalization catalysts.

Quote Request

Request a Quote for N-Boc-2-Ethyl-6-methylPiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.